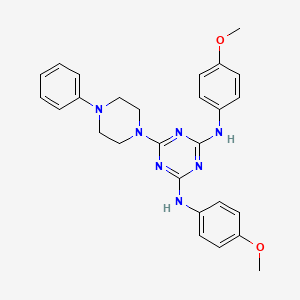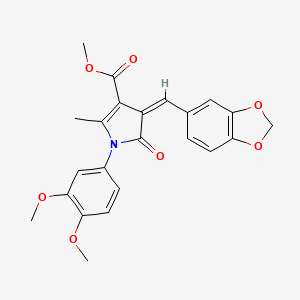
N,N'-bis(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N’-bis(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine” is a synthetic organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine core substituted with methoxyphenyl and phenylpiperazinyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-bis(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine” typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the triazine ring, followed by the introduction of methoxyphenyl and phenylpiperazinyl substituents through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance reaction efficiency and product purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial processes.
Chemical Reactions Analysis
Types of Reactions
“N,N’-bis(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine” can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazine derivatives.
Substitution: The phenylpiperazinyl group can be substituted with other nucleophiles to create diverse analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with some reactions requiring inert atmospheres and low temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield quinone derivatives, while nucleophilic substitution can produce a wide range of functionalized triazine compounds.
Scientific Research Applications
Chemistry
In chemistry, “N,N’-bis(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study the interactions between triazine derivatives and biological macromolecules. Its potential bioactivity can be investigated in various assays to identify new therapeutic targets.
Medicine
In medicine, triazine derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. “N,N’-bis(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine” may exhibit similar properties and could be explored as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the formulation of advanced materials, such as polymers and coatings, due to its potential thermal stability and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the phenylpiperazinyl group, which may result in different chemical and biological properties.
6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine: Lacks the methoxyphenyl groups, potentially affecting its reactivity and bioactivity.
N,N’-bis(4-chlorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine: Substitutes methoxy groups with chloro groups, which can alter its chemical behavior and biological interactions.
Uniqueness
“N,N’-bis(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine” is unique due to the presence of both methoxyphenyl and phenylpiperazinyl groups, which may confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C27H29N7O2 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-N,4-N-bis(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H29N7O2/c1-35-23-12-8-20(9-13-23)28-25-30-26(29-21-10-14-24(36-2)15-11-21)32-27(31-25)34-18-16-33(17-19-34)22-6-4-3-5-7-22/h3-15H,16-19H2,1-2H3,(H2,28,29,30,31,32) |
InChI Key |
PPWNOYPSJZYCSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11599303.png)
![3-[({(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11599313.png)
methyl}-2-methyl-1H-indole](/img/structure/B11599318.png)
![5-Methyl-2-(3-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11599319.png)
![7-(4-methoxyphenyl)-3-(3-methylbutylsulfanyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11599323.png)
![propyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11599326.png)
![(5Z)-3-cyclohexyl-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11599336.png)
![2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide](/img/structure/B11599338.png)
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B11599346.png)

![2-methylpropyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11599364.png)
![2-[(4E)-4-(1H-indol-3-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11599368.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11599373.png)
![3-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B11599377.png)
